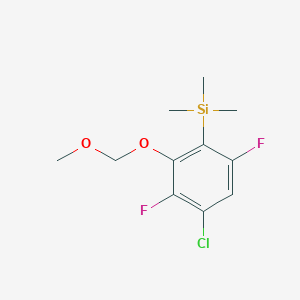
1-Chloro-2,5-difluoro-3-(methoxymethoxy)-4-(trimethylsilyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2,5-difluoro-3-(methoxymethoxy)-4-(trimethylsilyl)benzene is an organic compound that belongs to the class of aromatic compounds. It is characterized by the presence of a chloro group, two fluoro groups, a methoxymethoxy group, and a trimethylsilyl group attached to a benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2,5-difluoro-3-(methoxymethoxy)-4-(trimethylsilyl)benzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Halogenation: Introduction of chloro and fluoro groups onto the benzene ring through halogenation reactions.
Methoxymethoxylation: Introduction of the methoxymethoxy group via a nucleophilic substitution reaction.
Silylation: Introduction of the trimethylsilyl group using a silylating agent such as trimethylsilyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-2,5-difluoro-3-(methoxymethoxy)-4-(trimethylsilyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Hydrolysis: The methoxymethoxy group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Acids and Bases: For hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of amino derivatives, while oxidation reactions can lead to the formation of quinones.
Applications De Recherche Scientifique
1-Chloro-2,5-difluoro-3-(methoxymethoxy)-4-(trimethylsilyl)benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-Chloro-2,5-difluoro-3-(methoxymethoxy)-4-(trimethylsilyl)benzene involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the context of its use. For example, in medicinal chemistry, it may interact with specific enzymes to inhibit their activity, while in materials science, it may participate in polymerization reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Chloro-2,5-difluoro-3-(trifluoromethylthio)benzene
- 1-Chloro-2,5-difluoro-3-(fluoromethyl)benzene
- 1-Chloro-2,5-difluoro-3-(fluoromethoxy)benzene
Uniqueness
1-Chloro-2,5-difluoro-3-(methoxymethoxy)-4-(trimethylsilyl)benzene is unique due to the presence of the methoxymethoxy and trimethylsilyl groups, which impart distinct chemical properties and reactivity compared to similar compounds. These groups can influence the compound’s solubility, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
749230-41-9 |
|---|---|
Formule moléculaire |
C11H15ClF2O2Si |
Poids moléculaire |
280.77 g/mol |
Nom IUPAC |
[4-chloro-3,6-difluoro-2-(methoxymethoxy)phenyl]-trimethylsilane |
InChI |
InChI=1S/C11H15ClF2O2Si/c1-15-6-16-10-9(14)7(12)5-8(13)11(10)17(2,3)4/h5H,6H2,1-4H3 |
Clé InChI |
ZZTJYJUUUXWVAJ-UHFFFAOYSA-N |
SMILES canonique |
COCOC1=C(C(=CC(=C1F)Cl)F)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




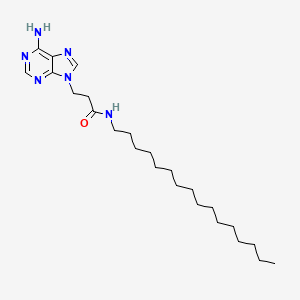
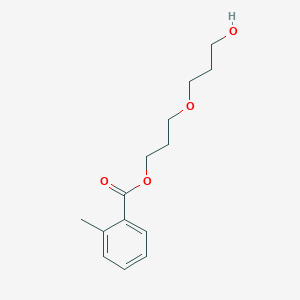

![4-[4-(Hydroxymethyl)-1-piperidinyl]-1-naphthonitrile](/img/structure/B12524595.png)
![6-[(2-Heptylundecyl)oxy]-6-oxohexanoate](/img/structure/B12524614.png)
![Prop-2-yn-1-yl [2-(3,4-dimethoxyphenyl)ethyl]carbamate](/img/structure/B12524615.png)
![2-[3-(5-Methyl-2-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12524618.png)
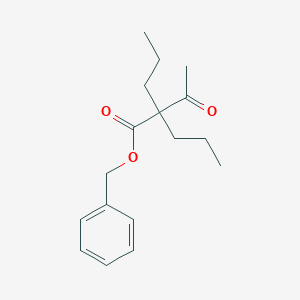

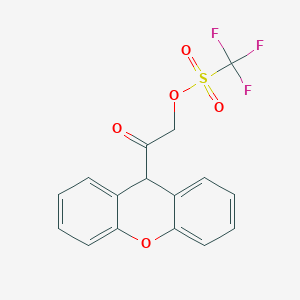
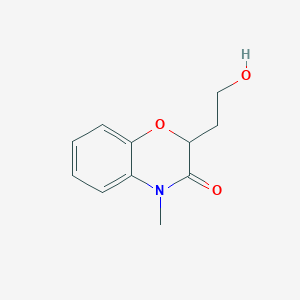
![6-[(4-Bromoanilino)methylidene]-2-{(E)-[(4-bromophenyl)imino]methyl}-4-tert-butylcyclohexa-2,4-dien-1-one](/img/structure/B12524637.png)
